Cas no 1807004-05-2 (4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride)

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valuable for introducing sulfonyl functionalities into heterocyclic frameworks. Its bromo and difluoromethyl substituents enhance reactivity, enabling selective modifications in pharmaceutical and agrochemical applications. The hydroxyl group provides an additional site for derivatization, increasing its utility in multi-step syntheses. The sulfonyl chloride moiety is highly reactive toward nucleophiles, facilitating the formation of sulfonamides, sulfonate esters, and other sulfonyl-based compounds. This compound’s structural features make it a useful building block for developing bioactive molecules with potential applications in medicinal chemistry and material science. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride structure
1807004-05-2 structure
商品名:4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
CAS番号:1807004-05-2
MF:C6H3BrClF2NO3S
メガワット:322.511725664139
CID:4862350

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
    • インチ: 1S/C6H3BrClF2NO3S/c7-3-2(5(9)10)1-11-6(4(3)12)15(8,13)14/h1,5,12H
    • InChIKey: FWMBBZSDXSVHRB-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C(=NC=C1C(F)F)S(=O)(=O)Cl)O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 323
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 75.6

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029058633-500mg
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
1807004-05-2 97%
500mg
$1,597.40 2022-03-31
Alichem
A029058633-1g
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
1807004-05-2 97%
1g
$2,890.60 2022-03-31
Alichem
A029058633-250mg
4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride
1807004-05-2 97%
250mg
$1,008.00 2022-03-31

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride 関連文献

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chlorideに関する追加情報

Introduction to 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride (CAS No. 1807004-05-2)

4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural features and potential applications. This compound, identified by the CAS number 1807004-05-2, belongs to the class of pyridine derivatives, which are widely recognized for their role in the synthesis of bioactive molecules. The presence of both bromo and difluoromethyl substituents, coupled with a sulfonyl chloride functional group, makes this molecule a valuable intermediate in the development of novel therapeutic agents.

The sulfonyl chloride moiety in 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride is particularly noteworthy, as it serves as a reactive handle for further chemical modifications. This functionality allows for the facile introduction of amine groups via nucleophilic substitution reactions, enabling the synthesis of sulfonamides—a class of compounds known for their broad spectrum of biological activities. In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.

One of the most compelling aspects of 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride is its potential utility in the design of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By leveraging the bromo and difluoromethyl groups, researchers can explore structure-activity relationships (SAR) to optimize binding affinity and selectivity against specific kinase targets. The hydroxy group further contributes to the molecule's versatility, allowing for additional derivatization strategies such as etherification or esterification.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug discovery. The difluoromethyl group, in particular, has been shown to enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity to biological targets. This has led to its incorporation into numerous clinical candidates and approved drugs. The combination of these features in 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride positions it as a promising building block for the development of next-generation therapeutics.

The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access complex molecular architectures. The reactivity of the sulfonyl chloride group in 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride facilitates the introduction of diverse functional groups, making it an indispensable tool for medicinal chemists. For instance, through reaction with primary or secondary amines, sulfonamides can be synthesized, which are then further modified to achieve desired pharmacological profiles.

In addition to its role in drug development, 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride has found applications in materials science and agrochemical research. The unique electronic properties conferred by the bromo and difluoromethyl substituents make this compound a candidate for designing novel organic semiconductors or ligands for catalytic systems. Furthermore, its structural motifs are reminiscent of natural products that exhibit potent biological activities, suggesting potential applications in crop protection.

The synthesis of 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available pyridine precursors. Key steps include halogenation at the 4-position, functional group interconversion at the 5-position via electrophilic aromatic substitution followed by reduction or oxidation, and finally sulfonylation at the 2-position using appropriate sulfonylating agents. These synthetic strategies highlight the compound's accessibility while maintaining high yields and purity standards essential for pharmaceutical applications.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride will remain at the forefront of drug discovery efforts. The ability to rapidly modify its core structure allows for rapid screening and optimization campaigns aimed at identifying lead compounds with improved efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible clinical benefits for patients worldwide.

The future prospects for 4-Bromo-5-(difluoromethyl)-3-hydroxypyridine-2-sulfonyl chloride are bright, given its multifaceted utility across multiple disciplines. Continued exploration of its derivatives will likely yield novel compounds with applications ranging from human health to industrial processes. By harnessing its unique structural features and reactivity patterns, researchers can push the boundaries of what is possible in synthetic chemistry and drug development.

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